

Measuring FASN Inhibition in Cells Treated with TVB-3166: Application Notes and Protocols

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Compound of Interest

Compound Name: TVB-3166

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the inhibition of Fatty Acid Synthase (FASN) in cells treated with **TVB-3166**, a potent and selective FASN inhibitor.^{[1][2]} These protocols are intended for researchers in academia and the pharmaceutical industry engaged in cancer research and drug development.

Introduction

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids.^[3] Upregulated FASN expression is a hallmark of many cancers and is associated with tumor growth, survival, and resistance to therapy.^{[1][2]} **TVB-3166** is an orally bioavailable, reversible, and selective small-molecule inhibitor of FASN.^{[1][3]} It has been shown to induce apoptosis and inhibit tumor growth in various preclinical cancer models.^{[1][2][4]} Measuring the cellular effects of **TVB-3166** is crucial for understanding its mechanism of action and for the development of FASN-targeted therapies.

This guide outlines three primary methods to quantify FASN inhibition by **TVB-3166** in a cellular context:

- **Direct Measurement of Fatty Acid Synthesis:** A radioactive metabolic labeling assay to directly measure the inhibition of de novo palmitate synthesis.

- **Analysis of Downstream Signaling Pathways:** Western blotting to assess the impact of FASN inhibition on key signaling pathways such as PI3K/AKT/mTOR and β -catenin.
- **Comprehensive Lipid Profiling:** A mass spectrometry-based lipidomics approach to analyze global changes in the cellular lipid landscape following **TVB-3166** treatment.

Quantitative Data Summary

The following tables summarize key quantitative data for **TVB-3166** from various studies.

Table 1: In Vitro and Cellular IC50 Values for **TVB-3166**

Assay Type	Target/Process	IC50 Value	Reference
Biochemical Assay	FASN Enzyme	42 nM	[3]
Cellular Assay	Palmitate Synthesis	81 nM	[3]
Cell Viability Assay	CALU-6 (NSCLC)	100 nM	[1]

Table 2: Effective Concentrations of **TVB-3166** in Cellular Assays

Cell Line	Assay Type	Concentration Range	Observed Effect	Reference
Various Cancer Cell Lines	Cell Viability	20 - 200 nM	Dose-dependent induction of cell death	[1] [3]
CALU-6, COLO-205, OVCAR-8, 22Rv1	Western Blot	0.02, 0.2, 2.0 μ M	Inhibition of AKT and S6 phosphorylation	[1]
COLO-205, A549	Western Blot	0.2 μ M	Inhibition of β -catenin phosphorylation and expression	[1]
PC3-TxR	Cell Viability (in combination with docetaxel)	10 μ M	Synergistic reduction in cell viability	[5]
SCC-9 ZsG, LN-1A (OSCC)	MTT, Cell Proliferation	Not specified	Reduced cell viability and proliferation	[6]

Experimental Protocols

Protocol 1: Measurement of De Novo Palmitate Synthesis using [14 C]-Acetate Labeling

This protocol describes a method to directly measure the rate of fatty acid synthesis in cells by tracing the incorporation of radiolabeled acetate into the lipid fraction.

Materials:

- Cell culture medium (e.g., DMEM, RPMI)
- Fetal Bovine Serum (FBS)
- TVB-3166**

- [^{14}C]-Sodium Acetate
- Phosphate Buffered Saline (PBS)
- Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
- Scintillation vials
- Scintillation fluid
- Scintillation counter

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
- **TVB-3166** Treatment: The following day, replace the medium with fresh medium containing various concentrations of **TVB-3166** (e.g., 0, 10, 50, 100, 200 nM) or a vehicle control (e.g., DMSO). Incubate for the desired treatment time (e.g., 24 hours).
- Radiolabeling: Add [^{14}C]-Sodium Acetate to each well to a final concentration of 1 $\mu\text{Ci/mL}$. Incubate for 2-4 hours at 37°C.
- Cell Lysis and Lipid Extraction:
 - Aspirate the medium and wash the cells twice with ice-cold PBS.
 - Add 1 mL of lipid extraction solvent to each well and incubate for 20 minutes at room temperature with gentle agitation.
 - Collect the solvent in a clean tube.
- Phase Separation and Scintillation Counting:
 - Add 0.5 mL of water to the solvent and vortex thoroughly.
 - Centrifuge at 1,000 x g for 5 minutes to separate the phases.

- Transfer a known volume of the upper (organic) phase to a scintillation vial.
- Allow the solvent to evaporate completely in a fume hood.
- Add 5 mL of scintillation fluid to each vial.
- Measure the radioactivity using a scintillation counter.
- Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration in a parallel well to account for differences in cell number. Calculate the percentage of inhibition relative to the vehicle-treated control.

Protocol 2: Western Blot Analysis of FASN-Related Signaling Pathways

This protocol details the procedure for analyzing the phosphorylation status and expression levels of key proteins in the PI3K/AKT/mTOR and β -catenin pathways following **TVB-3166** treatment.^{[1][2]}

Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (see Table 3)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

- Imaging system

Procedure:

- Cell Treatment and Lysis:
 - Treat cells with **TVB-3166** as described in Protocol 1.
 - Wash cells with ice-cold PBS and lyse with lysis buffer.
 - Scrape the cells and collect the lysate.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
 - Separate the proteins on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.[\[7\]](#)
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[\[8\]](#)
 - Wash the membrane three times with TBST for 5-10 minutes each.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.

- Detection:
 - Incubate the membrane with a chemiluminescent substrate.
 - Capture the signal using an imaging system.
- Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β -actin).

Table 3: Recommended Primary Antibodies for Western Blot Analysis

Target Protein	Phosphorylation Site (if applicable)	Pathway
FASN	-	Fatty Acid Synthesis
p-AKT	Ser473	PI3K/AKT/mTOR
AKT	-	PI3K/AKT/mTOR
p-S6 Ribosomal Protein	Ser240/244	PI3K/AKT/mTOR
S6 Ribosomal Protein	-	PI3K/AKT/mTOR
p- β -catenin	Ser675	β -catenin
β -catenin	-	β -catenin
c-Myc	-	β -catenin Downstream
PARP (cleaved)	-	Apoptosis
GAPDH or β -actin	-	Loading Control

Protocol 3: Mass Spectrometry-Based Lipidomics for Profiling FASN Inhibition

This protocol provides a workflow for the untargeted analysis of cellular lipids to assess the global impact of **TVB-3166** on lipid metabolism.[\[9\]](#)[\[10\]](#)

Materials:

- Cell culture reagents
- **TVB-3166**
- Methanol, Chloroform, Water (LC-MS grade)
- Internal lipid standards
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

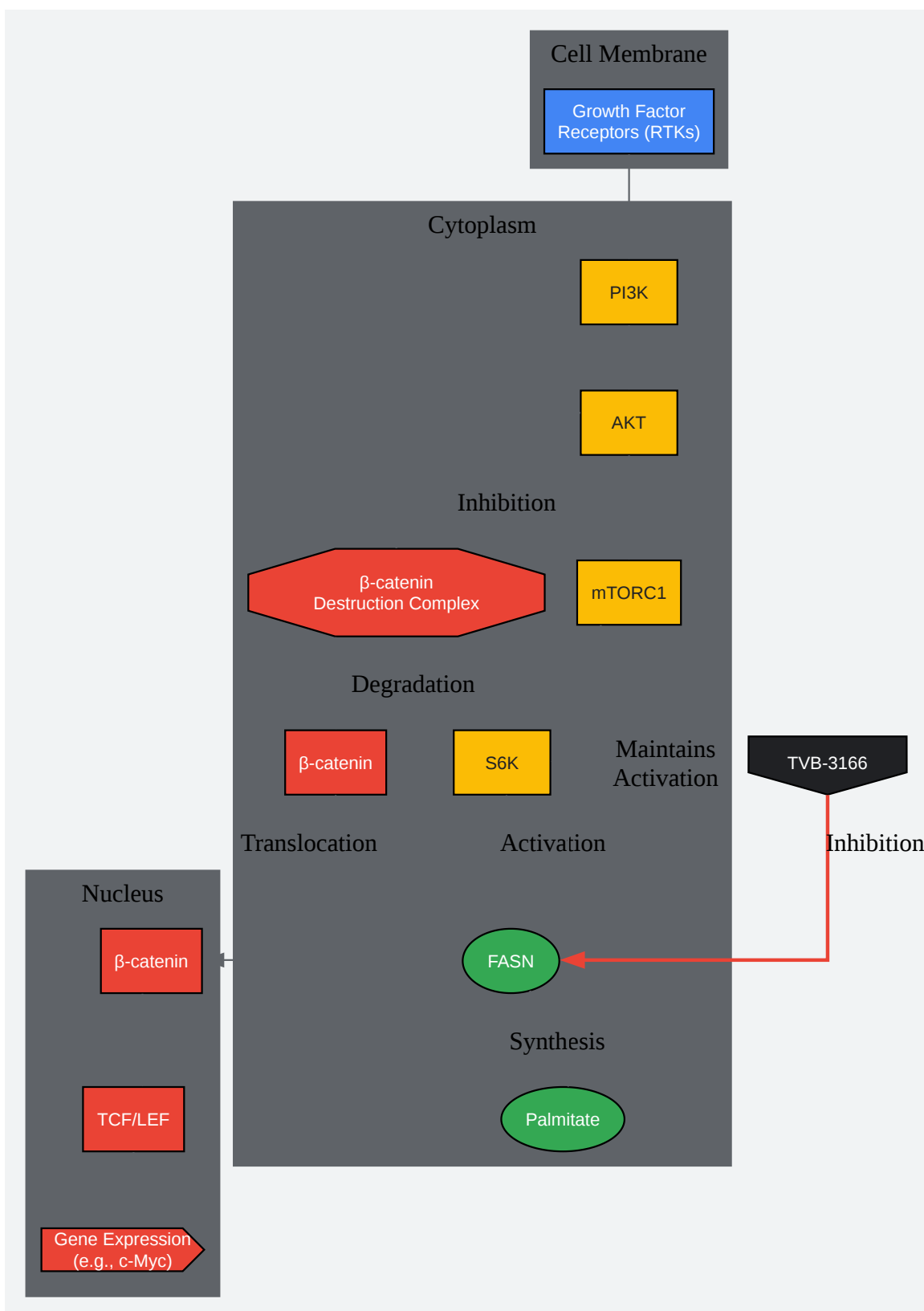
- Cell Culture and Treatment:
 - Culture and treat cells with **TVB-3166** as described in Protocol 1.
- Metabolite Quenching and Lipid Extraction:
 - Rapidly wash cells with ice-cold PBS.
 - Quench metabolic activity by adding ice-cold methanol.
 - Scrape the cells and transfer to a tube.
 - Perform a Bligh-Dyer or a similar two-phase lipid extraction using chloroform, methanol, and water.
 - Spike the samples with a cocktail of internal lipid standards.
- Sample Preparation:
 - Separate the organic and aqueous phases by centrifugation.
 - Collect the lower organic phase containing the lipids.
 - Dry the lipid extract under a stream of nitrogen.
 - Reconstitute the dried lipid film in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

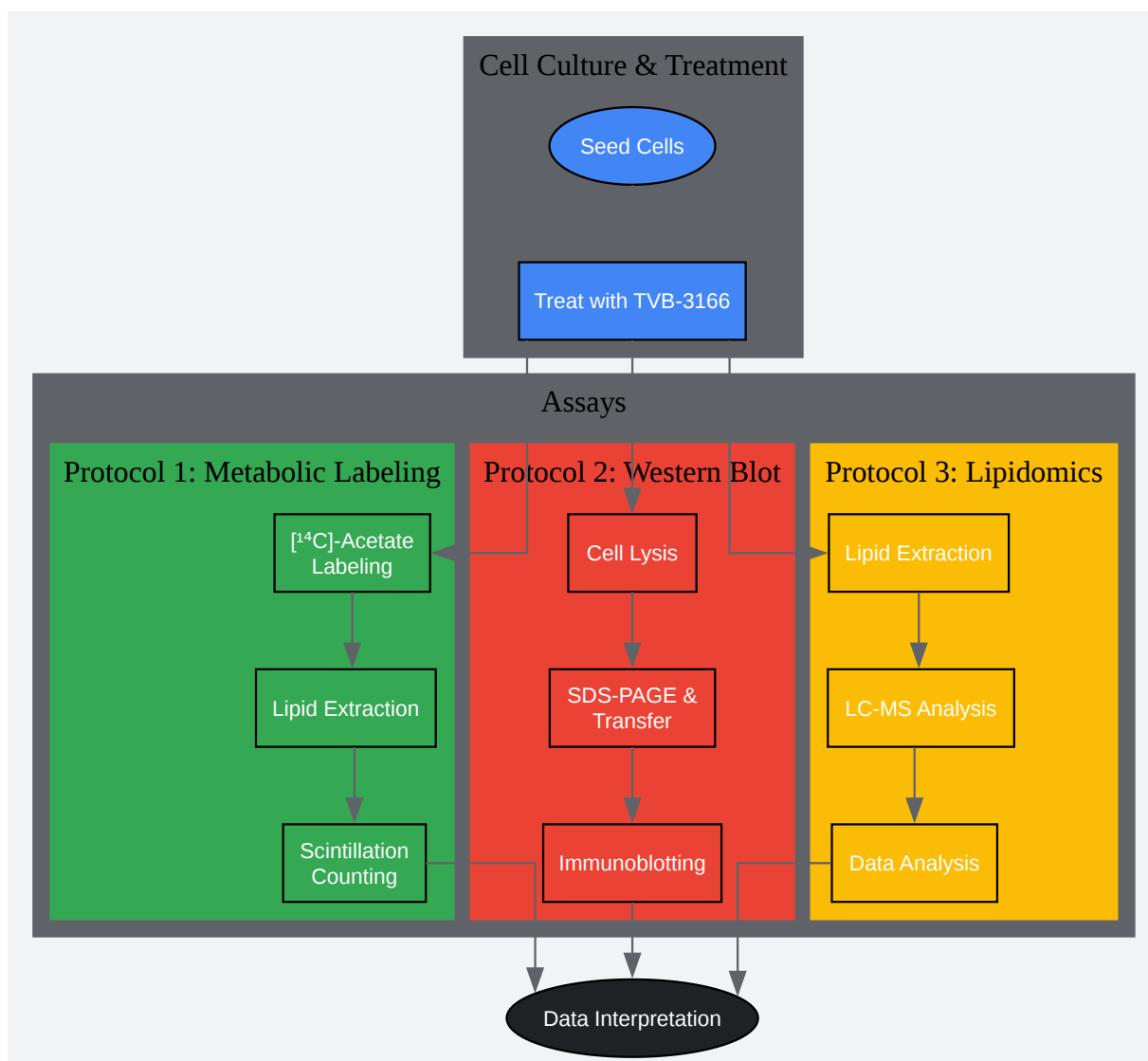
- LC-MS Analysis:
 - Inject the samples onto a reverse-phase or HILIC column for separation.
 - Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.
- Data Processing and Analysis:
 - Process the raw data using software such as XCMS, MZmine, or vendor-specific software for peak picking, alignment, and integration.
 - Identify lipids by matching the accurate mass and fragmentation spectra to lipid databases (e.g., LIPID MAPS).
 - Perform statistical analysis (e.g., t-test, volcano plots, PCA) to identify lipids that are significantly altered by **TVB-3166** treatment.

Visualization of Cellular Pathways and Workflows

Signaling Pathways Affected by FASN Inhibition

The following diagram illustrates the key signaling pathways modulated by FASN inhibition with **TVB-3166**.





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